molecular formula C10H19N3O3 B2915124 tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate CAS No. 1934856-64-0

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B2915124
CAS No.: 1934856-64-0
M. Wt: 229.28
InChI Key: HRJQDAOWSKNALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3. It is a white to yellow solid and is often used in organic synthesis and pharmaceutical research . The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protecting groups like Boc is crucial in peptide synthesis and other pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds.

Biology: In biological research, the compound is used to study enzyme interactions and protein synthesis. Its stability and reactivity make it a valuable tool in biochemical assays.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group in peptide synthesis is particularly noteworthy.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure which provides stability and reactivity in various chemical reactions. Its use as a protecting group in peptide synthesis and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)13-5-4-10(12,6-13)7(11)14/h4-6,12H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJQDAOWSKNALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.